2-(Iodomethyl)-4-phenylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

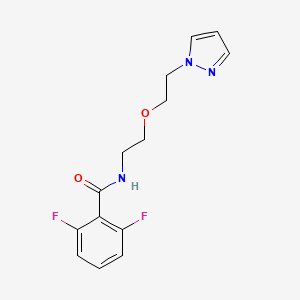

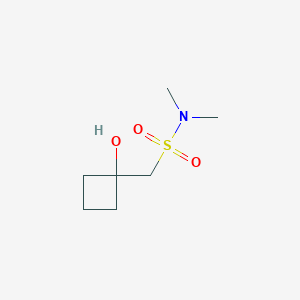

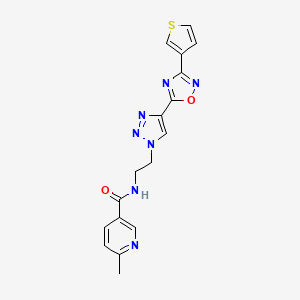

“2-(Iodomethyl)-4-phenylmorpholine” is a compound that contains an iodomethyl group (-CH2I), a phenyl group (C6H5-), and a morpholine ring. The iodomethyl group is a functional group consisting of a carbon atom bound to an iodine atom and two hydrogen atoms . The phenyl group is a functional group made up of a six-membered carbon ring, minus one hydrogen, allowing it to bond to other atoms . Morpholine is a common chemical structure that consists of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-(Iodomethyl)-4-phenylmorpholine” would be expected to feature the characteristic ring structure of morpholine, with the iodomethyl and phenyl groups attached at the 2- and 4-positions, respectively .Chemical Reactions Analysis

The iodomethyl group in “2-(Iodomethyl)-4-phenylmorpholine” could potentially undergo various types of reactions, including nucleophilic substitution and elimination reactions . The phenyl group might participate in electrophilic aromatic substitution reactions, and the morpholine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Iodomethyl)-4-phenylmorpholine” would be expected to be influenced by its functional groups . For example, the presence of the iodomethyl group could potentially make the compound relatively heavy and polar, while the phenyl group might contribute to its hydrophobicity.Wissenschaftliche Forschungsanwendungen

Enantioselective Iodo-Cycloetherification of Allyl Alcohols

A novel chiral ion-pair organocatalyst composed of chiral phosphate and DABCO-derived quaternary ammonium has been designed to promote highly enantioselective 3-exo iodo-cycloetherification of allyl alcohols using NIS as a halogen source . This reaction leads to the formation of enantioenriched 2-iodomethyl-2-aryl cycloalkanones .

Wagner–Meerwein Rearrangement of Allyl Alcohols

The same reaction mentioned above also enables a one-pot asymmetric 3-exo iodo-cycloetherification/Wagner–Meerwein rearrangement of allyl alcohols . Due to the participation of adjacent iodine, the Wagner–Meerwein rearrangement of 2-iodomethyl-2-aryl epoxide proceeds with unusual retention of stereoconfiguration .

Halogenative Functionalization of Olefins

The halogenative functionalization of olefins is one of the most important transformations in organic synthesis . It not only provides a versatile handle for further derivatization but also delivers highly diastereoselective ring closure when the nucleophile and alkene are tethered together .

Iodocyclization and Cyclodehydroiodination Reactions

Molecular iodine has received considerable attention as an inexpensive, non-toxic, readily available reagent to effect iodocyclization and cyclodehydroiodination reactions of tethered heteroatom-containing alkenyl or alkynyl systems . This affords heterocyclic compounds with many synthetic and biological applications .

Synthesis of Heterocyclic Compounds

The iodine-promoted cyclization of tethered heteroatom (oxygen-, nitrogen- or sulfur-)-containing alkynes has proven to be an effective method for the synthesis of furans, pyrroles, thiophenes, indoles, benzo[b]furans, and benzo[b]thiophenes . These moieties are widely distributed in a large number of naturally occurring compounds which display a variety of physiological properties .

Radical Azidoalkylation of Alkenes

The radical azidoalkylation of alkenes that was initially developed with α-iodoesters and α-iodoketones was extended to other activated iodomethyl derivatives . By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2-(Iodomethyl)-4-phenylmorpholine” could potentially include further studies to elucidate its properties and potential applications . This could involve, for example, exploring its reactivity in various types of chemical reactions, investigating its potential uses in organic synthesis, or studying its behavior in biological systems.

Eigenschaften

IUPAC Name |

2-(iodomethyl)-4-phenylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLPMLQXXOAQNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CC=CC=C2)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)-4-phenylmorpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)

![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)

![N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2399037.png)

![N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2399041.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399042.png)